molecular formula C7H11NO B14729597 1-Hydroxy-2-methylcyclopentane-1-carbonitrile CAS No. 5732-75-2

1-Hydroxy-2-methylcyclopentane-1-carbonitrile

Cat. No.: B14729597
CAS No.: 5732-75-2
M. Wt: 125.17 g/mol
InChI Key: YIBMTUNZXDLNOD-UHFFFAOYSA-N
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Description

1-Hydroxy-2-methylcyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H11NO. It is a cyclopentane derivative featuring a hydroxyl group, a methyl group, and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-methylcyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopentanone with hydroxylamine hydrochloride to form the oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-methylcyclopentane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxy-2-methylcyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-methylcyclopentane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-2-methylcyclopentane-1-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the cyclopentane ring.

Properties

CAS No.

5732-75-2

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-hydroxy-2-methylcyclopentane-1-carbonitrile

InChI

InChI=1S/C7H11NO/c1-6-3-2-4-7(6,9)5-8/h6,9H,2-4H2,1H3

InChI Key

YIBMTUNZXDLNOD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C#N)O

Origin of Product

United States

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